4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
Overview
Description
4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include:
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Formation of the Glycyl Intermediate: : The synthesis begins with the preparation of the glycyl intermediate. This can be achieved by reacting glycine with 4-chlorobenzyl chloride under basic conditions to form N-(4-chlorobenzyl)glycine.
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Sulfonylation: : The next step involves the sulfonylation of the intermediate. This is done by reacting N-(4-chlorobenzyl)glycine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine.
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Amidation: : Finally, the amidation reaction is carried out by reacting the sulfonylated intermediate with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the sulfonyl moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
Substitution: Various substituted aromatic derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl and benzamide groups suggests it could inhibit certain enzymes by mimicking the natural substrate or by binding to the active site.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycine: Similar structure but lacks the benzamide moiety.
4-aminobenzamide: Contains the benzamide group but lacks the sulfonyl and chlorobenzyl groups.
N-(4-chlorobenzyl)glycine: Contains the chlorobenzyl and glycine moieties but lacks the sulfonyl and benzamide groups.
Uniqueness
4-({N-(4-chlorobenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-[[2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4S/c1-16-2-12-21(13-3-16)32(30,31)27(14-17-4-8-19(24)9-5-17)15-22(28)26-20-10-6-18(7-11-20)23(25)29/h2-13H,14-15H2,1H3,(H2,25,29)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYXEPIKDJYEFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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